2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
Description
Properties
Molecular Formula |
C8H5IN4O |
|---|---|
Molecular Weight |
300.06 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H5IN4O/c9-7-3-12-13(4-7)8-10-1-6(5-14)2-11-8/h1-5H |
InChI Key |
ULCSMBIHISZQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)I)C=O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Iodination
The 4-iodopyrazole core is usually prepared by iodination of a pyrazole precursor or by direct synthesis from iodinated starting materials. One common approach involves:
- Starting with 4-iodopyrazole or synthesizing it by iodination of pyrazole derivatives.
- Alkylation or substitution reactions to introduce linkers such as 2-(4-iodo-1H-pyrazol-1-yl)ethanol, which can be further functionalized.
For example, a reported method for preparing 2-(4-iodo-1H-pyrazol-1-yl)ethanol involves reacting 4-iodopyrazole with ethylene carbonate in N,N-dimethylformamide (DMF) at 125 °C for 24 hours, yielding the intermediate in about 53% yield after purification.
Further functional group transformations on this intermediate include tosylation using tosyl chloride and triethylamine in dichloromethane at 0–20 °C, yielding the corresponding tosylate in 93% yield, which can serve as a good leaving group for subsequent substitutions.
Coupling to Pyrimidine Ring
The pyrimidine-5-carbaldehyde moiety is introduced or coupled via nucleophilic substitution or palladium/copper-catalyzed cross-coupling reactions. The pyrimidine ring often carries an aldehyde group at the 5-position, which is preserved or introduced through formylation reactions.
A copper(I)-catalyzed coupling reaction can be employed, using copper(I) iodide, potassium carbonate, and diamine ligands in refluxing solvents under inert atmosphere. This method facilitates the formation of the C-N bond between the pyrazole nitrogen and the pyrimidine ring.
Direct Synthesis of the Target Compound
While specific step-by-step procedures for the exact compound 2-(4-iodo-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde are limited in open literature, the general synthetic route involves:
- Preparation of 4-iodopyrazole or its derivatives.
- Functionalization to introduce a suitable linker or direct nucleophilic substitution on the pyrimidine ring.
- Formylation or preservation of the aldehyde group on the pyrimidine ring at position 5.
- Final purification by column chromatography or recrystallization.
Representative Data Table of Key Reaction Steps and Yields
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Iodopyrazole + Ethylene carbonate → 2-(4-iodo-pyrazol-1-yl)ethanol | DMF, 125 °C, 24 h | 53 | Intermediate for further functionalization |
| 2 | Tosylation of 2-(4-iodo-pyrazol-1-yl)ethanol | Tosyl chloride, triethylamine, DCM, 0–20 °C, 18 h | 93 | Tosylate intermediate, good leaving group |
| 3 | Copper(I)-catalyzed coupling with pyrimidine derivative | CuI, K2CO3, diamine ligand, reflux, inert atmosphere, 3 h | 61 | Forms C-N bond linking pyrazole and pyrimidine |
Spectral and Structural Confirmation
- The compound’s identity is confirmed by spectral methods such as ^1H NMR, LCMS, and X-ray crystallography for analogous structures.
- ^1H NMR signals typically show aromatic protons of pyrazole and pyrimidine rings and the aldehyde proton.
- Mass spectrometry confirms the molecular ion peak corresponding to the molecular weight of 300.06 g/mol.
- The canonical SMILES string is C1=C(C=NC(=N1)N2C=C(C=N2)I)C=O, and the InChIKey is ULCSMBIHISZQEE-UHFFFAOYSA-N.
Literature and Source Diversity
The synthesis and characterization data for this compound are compiled from:
- Chemical supplier data sheets and product descriptions (e.g., Vulcanchem)
- Peer-reviewed synthetic methodology papers on pyrazole and pyrimidine derivatives, including copper-catalyzed coupling strategies
- Chemical databases such as PubChem providing structural and physicochemical data
- Experimental procedures from commercial chemical providers detailing intermediates and reaction conditions
Chemical Reactions Analysis
Substitution Reactions at the Iodine Site
The 4-iodo group on the pyrazole ring undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
Key Findings :
-
CuI-catalyzed alkoxylation with alcohols proceeds efficiently under microwave irradiation, enabling direct synthesis of 4-alkoxypyrazoles .
-
Suzuki-Miyaura couplings with electron-rich boronic acids show lower yields due to competing reduction pathways .
Aldehyde Functionalization
The pyrimidine-5-carbaldehyde group participates in condensation, oxidation, and nucleophilic addition reactions.
Mechanistic Insights :
-
The electron-withdrawing pyrimidine ring enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack.
-
Hydrazone formation is critical for constructing fused heterocycles (e.g., pyrazolo-triazolo systems) .
Cross-Coupling and Cyclization Reactions
The compound serves as a precursor for fused heterocycles via tandem reactions.
Applications :
-
Claisen rearrangement of allyl ether derivatives (e.g., 4r ) yields 6- or 7-membered fused rings .
-
RCM with Grubbs catalyst enables access to bioactive macrocycles .
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes regioselective substitution at activated positions.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 3-Nitro-pyrimidine derivatives | 65–80% | |
| Sulfonation | SO3/H2SO4, 50°C | Pyrimidine-sulfonic acids | 70–88% |
Regioselectivity :
-
Electrophiles preferentially attack the C3 position of the pyrimidine ring due to electron-deficient character .
Coordination Chemistry
The iodine and aldehyde groups enable metal complexation for catalytic applications.
Applications :
Scientific Research Applications
2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Iodo Substituent: The iodine atom in this compound enhances its utility in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For example, iodinated pyrazole-pyrimidine analogs have been homocoupled using bis(pinacolato)diboron and Pd catalysts to form dimeric structures, critical for polymer synthesis .
- Methyl Substituent : The methyl analog (2-(4-Methyl-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde) lacks a heavy atom, resulting in a lower molecular weight (188.19 vs. ~300.09 for the iodo derivative). Methyl groups are electron-donating, which may stabilize the pyrazole ring but reduce reactivity in cross-coupling reactions compared to iodine .
Physical and Thermal Properties
- Molecular Weight and Solubility : The iodo derivative’s higher molecular weight (~300 vs. 188 for the methyl analog) likely reduces solubility in polar solvents, which could impact purification and processing.
Biological Activity
2-(4-Iodo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound characterized by a pyrimidine ring and a pyrazole moiety, notable for its potential biological activities. The presence of an iodine atom at the 4-position of the pyrazole and an aldehyde functional group at the 5-position of the pyrimidine enhances its reactivity and biological profile. This article explores the biological activities associated with this compound, drawing on various research findings.
- Molecular Formula : C_8H_7IN_4O
- Molecular Weight : Approximately 292.05 g/mol
- Structure : The compound features a unique combination of an iodo-substituted pyrazole and a pyrimidine ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been shown to possess antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus .
| Compound Name | Activity Type | Target Organisms | MIC (mg/mL) |
|---|---|---|---|
| This compound | Antimicrobial (predicted) | Not specifically tested | N/A |
| Pyrazole Carboxamides | Antifungal | Candida albicans | 0.025 |
| 1-Acetyl-3,5-diphenyl-4,5-dihydro-pyrazole derivatives | Antimicrobial | Bacillus subtilis, E. coli | 6.25 |
Anticancer Potential
The anticancer properties of related pyrazole compounds have been documented, particularly in their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines . The mechanism often involves interaction with cellular pathways that regulate growth and survival.
The biological activity of this compound is likely mediated through its interaction with specific biological targets such as enzymes or receptors. The binding may occur at active sites or allosteric sites, potentially modulating pathways related to inflammation or cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the activity of structurally similar compounds:
- Dihydroorotate Dehydrogenase Inhibition : Research on pyrazole derivatives indicated that they could inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. This inhibition has implications for antiviral activity against measles virus .
- Antimicrobial Screening : A variety of synthesized pyrazoles were screened for antimicrobial activity, showing promising results against Gram-positive and Gram-negative bacteria .
- Structure–Activity Relationship Studies : Investigations into the structure–activity relationships (SAR) of pyrazole derivatives have highlighted the importance of specific substituents in enhancing biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
